molecular formula C14H21N3O4 B1327104 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate CAS No. 518990-23-3

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No. B1327104
M. Wt: 295.33 g/mol
InChI Key: XLEGNBXLLFAJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a biochemical used for proteomics research . It has a molecular formula of C14H21N3O4 and a molecular weight of 295.33 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is noted that similar compounds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . The synthesis involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.33 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydrogen-bonded Structures

Research by Trilleras et al. (2008) explored hydrogen-bonded structures in compounds related to 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate. Their study highlighted the impact of minor changes in substituents on hydrogen-bonded structures, revealing the structural complexity and potential applications of such compounds in molecular engineering and design (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Reactivity and Synthesis

Mironovich and Shcherbinin (2014) studied the synthesis and reactivity of compounds structurally similar to 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate. This work contributes to understanding the chemical behavior of such compounds, which is crucial for their application in various fields of chemistry (Mironovich & Shcherbinin, 2014).

Crystal and Molecular Structure Analysis

Çolak et al. (2021) focused on the synthesis and crystal structure characterization of compounds closely related to the target molecule. Their work, involving X-ray crystallographic analysis, provides insights into the molecular structure, which is essential for predicting and understanding the behavior of these compounds in different scientific applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Novel Derivatives

Ivanov et al. (2017) investigated the synthesis of novel derivatives of pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to the compound . This research is crucial for expanding the range of derivatives and understanding their potential applications (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Cross-Coupling Reactions

Arbačiauskienė et al. (2011) explored the use of related compounds in cross-coupling reactions. This study is significant for the field of organic synthesis, demonstrating the versatility of suchcompounds in creating complex molecular structures (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Potential as Protein Kinase Inhibitors

Vilkauskaitė et al. (2013) discussed the synthesis of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines, highlighting their potential as inhibitors of protein kinases. This research suggests possible biomedical applications of these compounds in drug discovery and development (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).

Regioselectivity in Synthesis

Martins et al. (2012) studied the regioselectivity in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. Understanding regioselectivity is crucial for the targeted synthesis of complex molecules, which can have significant implications in various scientific domains (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, Zanatta, & Bonacorso, 2012).

Synthesis and Neuropharmacology

Yogeeswari et al. (2013) conducted a study on tetrahydropyrido-pyrazoles, including synthesis and neuropharmacological screening. This research provides valuable insights into the potential use of these compounds in treating neuropathic pain, suggesting their relevance in pharmaceutical research (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).

properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-9-8-17(7-6-10(9)15-16-11)13(19)21-14(2,3)4/h5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGNBXLLFAJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649327
Record name 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

CAS RN

518990-23-3
Record name 5-tert-Butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl 3-ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 4
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 5
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 6
5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Citations

For This Compound
3
Citations
A Lukin, A Bakholdina, N Zhurilo… - Archiv der …, 2021 - Wiley Online Library
Three types of heterocyclic moieties—piperidines fused to a heteroaromatic moiety—were explored as potential periphery motifs for the pharmacophoric core of fasiglifam (TAK‐875), …
Number of citations: 2 onlinelibrary.wiley.com
M Dawidowski, VC Kalel, V Napolitano… - Journal of medicinal …, 2019 - ACS Publications
Trypanosoma protists are pathogens leading to a spectrum of devastating infectious diseases. The range of available chemotherapeutics against Trypanosoma is limited, and the …
Number of citations: 19 pubs.acs.org
M Iškauskienė - 2022 - epubl.ktu.edu
[eng] Over the past several decades, bioactive peptides have been attracting scientific interest due to their ability to interact with receptors or inhibit protein–protein interactions. However…
Number of citations: 0 epubl.ktu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.